Cas no 926239-85-2 (5-Bromo-2-isocyanatobenzonitrile)

5-Bromo-2-isocyanatobenzonitrile 化学的及び物理的性質
名前と識別子
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- 5-bromo-2-isocyanatobenzonitrile
- NE30635
- 5-bromo-2-isocyanatobenzonitrile, AldrichCPR
- 5-Bromo-2-isocyanatobenzonitrile
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- インチ: 1S/C8H3BrN2O/c9-7-1-2-8(11-5-12)6(3-7)4-10/h1-3H
- InChIKey: GYHCBYZXASLPMS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C#N)C=1)N=C=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 251
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 53.2
5-Bromo-2-isocyanatobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B292315-25mg |
5-Bromo-2-isocyanatobenzonitrile |
926239-85-2 | 25mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-54642-2.5g |
5-bromo-2-isocyanatobenzonitrile |
926239-85-2 | 95% | 2.5g |
$440.0 | 2023-02-10 | |
Enamine | EN300-54642-0.1g |
5-bromo-2-isocyanatobenzonitrile |
926239-85-2 | 95% | 0.1g |
$78.0 | 2023-02-10 | |
Aaron | AR019Y1F-10g |
5-bromo-2-isocyanatobenzonitrile |
926239-85-2 | 95% | 10g |
$1351.00 | 2023-12-15 | |
1PlusChem | 1P019XT3-500mg |
5-bromo-2-isocyanatobenzonitrile |
926239-85-2 | 95% | 500mg |
$270.00 | 2024-04-20 | |
1PlusChem | 1P019XT3-100mg |
5-bromo-2-isocyanatobenzonitrile |
926239-85-2 | 95% | 100mg |
$154.00 | 2024-04-20 | |
Aaron | AR019Y1F-5g |
5-bromo-2-isocyanatobenzonitrile |
926239-85-2 | 95% | 5g |
$919.00 | 2023-12-15 | |
1PlusChem | 1P019XT3-5g |
5-bromo-2-isocyanatobenzonitrile |
926239-85-2 | 95% | 5g |
$866.00 | 2024-04-20 | |
TRC | B292315-250mg |
5-Bromo-2-isocyanatobenzonitrile |
926239-85-2 | 250mg |
$ 320.00 | 2022-06-07 | ||
Enamine | EN300-54642-10.0g |
5-bromo-2-isocyanatobenzonitrile |
926239-85-2 | 95% | 10.0g |
$964.0 | 2023-02-10 |
5-Bromo-2-isocyanatobenzonitrile 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
5-Bromo-2-isocyanatobenzonitrileに関する追加情報
Introduction to 5-Bromo-2-isocyanatobenzonitrile (CAS No. 926239-85-2)
5-Bromo-2-isocyanatobenzonitrile, identified by its Chemical Abstracts Service registry number CAS No. 926239-85-2, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic compound features a unique structural framework that makes it a valuable intermediate in the development of various chemical entities, particularly in the pharmaceutical and agrochemical industries.
The molecular structure of 5-Bromo-2-isocyanatobenzonitrile consists of a benzene ring substituted with a bromine atom at the 5-position and an isocyanate group at the 2-position. This arrangement imparts distinct reactivity patterns, making it a versatile building block for further functionalization. The presence of both bromine and isocyanate functionalities allows for diverse synthetic pathways, enabling chemists to explore multiple avenues in drug discovery and material science.
In recent years, the demand for specialized intermediates like 5-Bromo-2-isocyanatobenzonitrile has surged due to their role in synthesizing complex molecules. The pharmaceutical industry, in particular, relies on such intermediates to develop novel therapeutic agents. For instance, the isocyanate group can undergo nucleophilic addition reactions, forming urea derivatives that are prevalent in many drugs targeting neurological disorders and inflammatory conditions.
One of the most compelling applications of 5-Bromo-2-isocyanatobenzonitrile lies in its utility as a precursor for designing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating the bromobenzonitrile moiety into drug candidates, researchers can fine-tune binding interactions with target kinases, enhancing efficacy and reducing side effects.
The synthesis of 5-Bromo-2-isocyanatobenzonitrile typically involves multi-step processes that require precise control over reaction conditions. The bromination step must be carefully optimized to avoid unwanted side products, while the introduction of the isocyanate group necessitates anhydrous conditions to prevent decomposition. Advances in synthetic methodologies have enabled more efficient production routes, reducing costs and improving yields.
In academic research, 5-Bromo-2-isocyanatobenzonitrile has been employed in studies exploring novel reaction mechanisms and catalytic systems. Its reactivity profile provides an excellent platform for investigating transition metal-catalyzed transformations, which are increasingly important in sustainable chemistry. For example, palladium-catalyzed cross-coupling reactions have been utilized to introduce additional functional groups onto the benzene ring, expanding the compound's synthetic utility.
The agrochemical sector also benefits from the versatility of 5-Bromo-2-isocyanatobenzonitrile. Its derivatives can be incorporated into pesticide formulations designed to combat resistant strains of pests. By leveraging its structural features, chemists can develop compounds that disrupt essential biological processes in target organisms while maintaining environmental safety.
The safety profile of 5-Bromo-2-isocyanatobenzonitrile is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to mitigate potential risks associated with its reactive functional groups. Personal protective equipment (PPE) such as gloves and goggles is essential when working with this compound in laboratory settings.
Ethical considerations also play a role in the use of intermediates like 5-Bromo-2-isocyanatobenzonitrile. Researchers must ensure that their work adheres to strict guidelines regarding animal testing and human health studies. Collaborative efforts between academia and industry are fostering innovative approaches to drug development that prioritize safety and sustainability.
The future prospects for 5-Bromo-2-isocyanatobenzonitrile appear promising, with ongoing research uncovering new applications and synthetic strategies. As computational chemistry advances, virtual screening methods are being employed to identify potential drug candidates derived from this intermediate more efficiently than traditional experimental approaches. This synergy between computational and experimental techniques is accelerating the discovery pipeline.
In conclusion, 5-Bromo-2-isocyanatobenzonitrile (CAS No. 926239-85-2) represents a cornerstone compound in modern chemical synthesis. Its unique structural features enable diverse applications across multiple industries, particularly in pharmaceuticals and agrochemicals. With continued innovation in synthetic methodologies and an emphasis on sustainable practices, this compound will undoubtedly remain integral to future advancements in chemical research.
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